Home > Products > Screening Compounds P13989 > Methyl beta-cyclodextrin
Methyl beta-cyclodextrin -

Methyl beta-cyclodextrin

Catalog Number: EVT-8202738
CAS Number:
Molecular Formula: C54H94O35
Molecular Weight: 1303.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Methyl beta-cyclodextrin is synthesized from beta-cyclodextrin through a methylation process. It falls under the category of cyclodextrins, which are cyclic oligosaccharides that are widely used in pharmaceutical and food industries due to their ability to form complexes with a variety of substances. Cyclodextrins are classified based on the number of glucose units they contain: alpha (six units), beta (seven units), and gamma (eight units). Methyl beta-cyclodextrin is specifically a derivative of beta-cyclodextrin, which is known for its moderate cavity size and versatility in applications.

Synthesis Analysis

Methods

The synthesis of methyl beta-cyclodextrin typically involves the following methods:

  1. Methylation Reaction: Beta-cyclodextrin is treated with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide). This reaction introduces methyl groups onto the hydroxyl groups of the glucose units.
  2. Purification: After the reaction, the product is purified through techniques like precipitation, filtration, or chromatography to remove unreacted materials and by-products.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the successful introduction of methyl groups.

Technical Details

The degree of substitution (the number of hydroxyl groups converted to methoxy groups) can significantly affect the properties and efficacy of methyl beta-cyclodextrin. Typically, a substitution degree between 0.5 and 1.5 is targeted for optimal performance in various applications.

Molecular Structure Analysis

Structure

Methyl beta-cyclodextrin retains the toroidal structure characteristic of cyclodextrins but features methyl groups attached to its hydroxyl functionalities. This modification alters its solubility profile and interaction capabilities with guest molecules.

Data

  • Molecular Formula: C_{14}H_{24}O_{7}
  • Molecular Weight: Approximately 288.34 g/mol
  • Cavity Size: The internal cavity diameter is about 0.78 nm, making it suitable for encapsulating small to medium-sized molecules.
Chemical Reactions Analysis

Reactions

Methyl beta-cyclodextrin participates in various chemical reactions primarily through its hydrophobic cavity:

  1. Inclusion Complex Formation: It can form inclusion complexes with hydrophobic drugs, enhancing their solubility and stability.
  2. Host-Guest Interactions: The compound can interact with various organic compounds, leading to improved bioavailability in pharmaceutical applications.
  3. Stability Enhancements: Methyl beta-cyclodextrin can stabilize sensitive compounds against degradation by environmental factors such as light and oxygen.

Technical Details

The kinetics of inclusion complex formation can be influenced by factors such as temperature, concentration, and the nature of the guest molecule. The binding constants for these interactions are often determined using spectroscopic methods.

Mechanism of Action

Process

The mechanism of action of methyl beta-cyclodextrin revolves around its ability to encapsulate guest molecules within its hydrophobic cavity:

  1. Encapsulation: When a lipophilic molecule approaches the cavity, it can enter and be trapped inside due to favorable interactions (hydrophobic effects).
  2. Solubilization: This encapsulation increases the apparent solubility of the guest molecule in aqueous solutions.
  3. Release Mechanism: Upon reaching biological environments or specific conditions (like pH changes), the guest molecule can be released from the cavity, allowing for targeted delivery.

Data

Studies have shown that methyl beta-cyclodextrin can enhance the solubility and bioavailability of poorly soluble drugs by several orders of magnitude when used as a formulation excipient.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water (moderate) and organic solvents (high)
  • Melting Point: Decomposes before melting at temperatures above 200 °C

Chemical Properties

  • pH Stability: Stable across a wide pH range (3-10)
  • Chemical Stability: Resistant to hydrolysis under normal conditions but may degrade under extreme conditions (high temperature or strong acids).

Relevant Data or Analyses

Thermal analysis techniques such as differential scanning calorimetry have shown that methyl beta-cyclodextrin exhibits thermal stability up to approximately 180 °C before significant degradation occurs.

Applications

Scientific Uses

Methyl beta-cyclodextrin has diverse applications across various fields:

  1. Pharmaceuticals: Used as an excipient to improve drug solubility, stability, and bioavailability.
  2. Food Industry: Acts as a flavor carrier and stabilizer for volatile compounds.
  3. Environmental Science: Employed in remediation processes to extract pollutants from soil or water.
  4. Cosmetics: Utilized in formulations to enhance skin penetration of active ingredients.
Mechanisms of Action in Biological Systems

Cholesterol Depletion and Lipid Raft Disruption

Methyl beta-cyclodextrin functions as a potent cholesterol-sequestering agent due to its hydrophobic cavity, which exhibits high affinity for sterol molecules. This cavity selectively encapsulates cholesterol, creating soluble complexes that deplete cholesterol from plasma membranes. The efficiency of this process is concentration-dependent, with studies showing up to 70–90% cholesterol extraction within 30 minutes of treatment in cellular models [1] [2]. This cholesterol extraction directly disrupts lipid rafts—cholesterol- and sphingolipid-enriched microdomains that serve as organizational platforms for cellular signaling. Lipid rafts typically float in low-density membrane fractions (5–20% sucrose density gradients), but upon methyl beta-cyclodextrin treatment, raft-associated proteins relocate to higher-density fractions (>30% sucrose) due to raft dissolution [2].

The functional consequences of raft disruption are profound. In neuronal cells (e.g., NG108-15 neuroblastoma-glioma hybrids), approximately 70% of delta opioid receptors reside in lipid rafts. Cholesterol depletion by methyl beta-cyclodextrin shifts these receptors to non-raft membrane domains, attenuating agonist-induced GTPγS binding by 40–60% and impairing downstream signaling [2]. Similarly, in cardiac myocytes, raft disruption compromises caveolae-mediated bacterial uptake, as methyl beta-cyclodextrin inhibits internalization of FimH-expressing Escherichia coli by dissociating receptor-CD48 clusters [1].

Table 1: Effects of Methyl Beta-Cyclodextrin-Mediated Cholesterol Depletion

Biological SystemCholesterol ReductionFunctional ConsequenceReference
NG108-15 neuronal cells~80% within 30 min25% shift of δ-opioid receptors from rafts; reduced GTPγS binding [2]
CHO cells expressing δ-opioid receptors~75% within 30 minEnhanced GTPγS binding due to caveolin-1 dissociation [2]
MCF-7 breast cancer cells~70% within 60 minDisrupted Akt phosphorylation; suppressed hyaluronan synthesis [3]

Modulation of Membrane Permeability and Endocytosis Pathways

Beyond cholesterol extraction, methyl beta-cyclodextrin enhances membrane permeability through transient pore formation and fluidization. This occurs because cholesterol removal increases phospholipid spacing, reducing membrane rigidity. The permeability effects facilitate cellular uptake of hydrophilic compounds that normally cannot traverse intact membranes. For instance, methyl beta-cyclodextrin treatment increases intracellular accumulation of fluorescent dyes (e.g., calcein) by 3–5 fold in barrier models [7].

Methyl beta-cyclodextrin also selectively modulates endocytic pathways. Clathrin-mediated endocytosis remains largely unaffected, whereas caveolae-dependent internalization is severely impaired due to cholesterol dependence. This specificity is demonstrated in mast cells, where methyl beta-cyclodextrin blocks uptake of FimH-positive bacteria (a caveolae-dependent process) but not IgG-opsonized particles (which use clathrin pathways) [1]. The molecular basis involves defective caveolae invagination and failure to recruit dynamin GTPases necessary for vesicle scission.

Additionally, methyl beta-cyclodextrin serves as a molecular carrier that enhances the bioavailability of hydrophobic drugs via inclusion complex formation. The herbicide bensulfuron-methyl, when complexed with methyl beta-cyclodextrin, exhibits 12.6-fold higher aqueous solubility. This complexation reduces soil adsorption by 30–50% and increases herbicidal activity 2-fold by improving cellular uptake and membrane penetration [7].

Regulation of Caveolin-1 Dynamics and Caveolae-Mediated Signaling

Methyl beta-cyclodextrin exerts cell-type-specific effects on caveolin-1, a scaffolding protein essential for caveolae formation and signaling regulation. In caveolin-1-rich non-neuronal cells (e.g., CHO cells), methyl beta-cyclodextrin treatment dissociates caveolin-1/Gαi complexes by depleting membrane cholesterol. This dissociation disinhibits Gαi activity, leading to 150–200% enhancement in delta opioid receptor-mediated GTPγS binding despite receptor relocation from rafts [2] [6].

Conversely, in neuronal cells lacking caveolin-1 (e.g., NG108-15), methyl beta-cyclodextrin attenuates signaling by dispersing lipid raft components without caveolin involvement. This dichotomy highlights the dual roles of cholesterol-rich domains: in caveolin-expressing cells, they facilitate inhibitory protein interactions, while in neuronal cells, they concentrate receptors and effectors for efficient coupling. Methyl beta-cyclodextrin also destabilizes caveolae structure by preventing cholesterol-dependent oligomerization of caveolin-1. Immunoprecipitation studies show 60–80% reduced caveolin-1 oligomerization after methyl beta-cyclodextrin treatment, leading to caveolae flattening and disassembly [6].

Table 2: Methyl Beta-Cyclodextrin-Induced Changes in Caveolin-1 Signaling

Cell TypeCaveolin-1 ExpressionMethyl Beta-Cyclodextrin EffectSignaling Outcome
CHO cellsHighDissociation of caveolin-1/Gαi complexesEnhanced δ-opioid GTPγS binding
Cardiac myocytesHighDisrupted caveolin-1 oligomerizationImpaired bacterial uptake via CD48
NG108-15 neuronal cellsUndetectableLipid raft dispersion without caveolin involvementReduced δ-opioid GTPγS binding
Rat caudate putamen neuronsLowRelocation of opioid receptors from raftsAttenuated GTPγS binding

Properties

Product Name

Methyl beta-cyclodextrin

IUPAC Name

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol

Molecular Formula

C54H94O35

Molecular Weight

1303.3 g/mol

InChI

InChI=1S/C54H94O35/c1-64-36-28(63)30-21(14-56)76-48(36)83-29-20(13-55)77-49(37(65-2)27(29)62)85-31-22(15-57)79-51(44(72-9)38(31)66-3)87-33-24(17-59)81-53(46(74-11)40(33)68-5)89-35-26(19-61)82-54(47(75-12)42(35)70-7)88-34-25(18-60)80-52(45(73-10)41(34)69-6)86-32-23(16-58)78-50(84-30)43(71-8)39(32)67-4/h20-63H,13-19H2,1-12H3

InChI Key

YZOUYRAONFXZSI-UHFFFAOYSA-N

SMILES

COC1C(C2C(OC1OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8O)OC)CO)CO)CO)CO)CO)CO)CO)O

Canonical SMILES

COC1C(C2C(OC1OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8O)OC)CO)CO)CO)CO)CO)CO)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.